molecular formula C10H16O4S B13247040 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid

Cat. No.: B13247040
M. Wt: 232.30 g/mol
InChI Key: JPHHTPBWYFXBMW-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a dioxothian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid typically involves the formation of the cyclopropyl group and the dioxothian ring, followed by their combination with an acetic acid moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: Formation of the cyclopropyl group through reactions such as the Simmons-Smith reaction.

    Thiane Ring Formation: Synthesis of the dioxothian ring through cyclization reactions involving sulfur-containing reagents.

    Acetic Acid Introduction: Coupling of the cyclopropyl-dioxothian intermediate with acetic acid using esterification or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyclopropyl group to a more oxidized state using oxidizing agents.

    Reduction: Reduction of the dioxothian ring to form different sulfur-containing products.

    Substitution: Replacement of functional groups within the molecule using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Cyclopropyl-1,1-dioxothian-3-yl)acetic acid include:

    Cyclopropylacetic Acid: Lacks the dioxothian ring but contains the cyclopropyl group.

    Thian-3-ylacetic Acid: Contains the thian ring but lacks the cyclopropyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

2-(3-cyclopropyl-1,1-dioxothian-3-yl)acetic acid

InChI

InChI=1S/C10H16O4S/c11-9(12)6-10(8-2-3-8)4-1-5-15(13,14)7-10/h8H,1-7H2,(H,11,12)

InChI Key

JPHHTPBWYFXBMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)(CC(=O)O)C2CC2

Origin of Product

United States

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